![molecular formula C₄₀H₇₆N₂ B1662760 N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine CAS No. 69938-75-6](/img/structure/B1662760.png)

N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine

説明

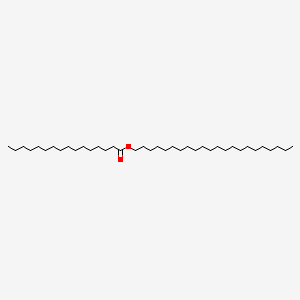

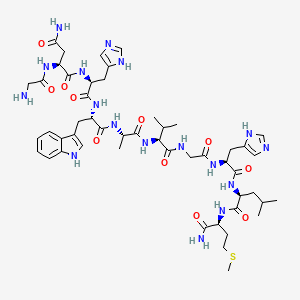

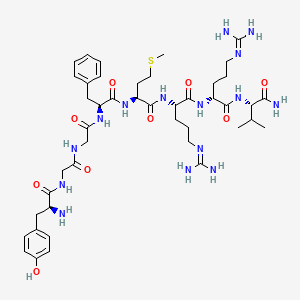

“N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine” is a complex organic compound. It is an amine, which means it is a derivative of ammonia and its nitrogen atom has replaced one or more hydrogen atoms with hydrocarbon groups . This compound is known to be an interferon inducer, more potent in mice, but less active in man and devoid of antirhinovirus effects.

Synthesis Analysis

The synthesis of amines involves various reactions. For instance, the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .Molecular Structure Analysis

Amines are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups directly attached to the nitrogen atom . The molecular formula of “N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine” is C₄₀H₇₆N₂ and its molecular weight is 585 g/mol.Chemical Reactions Analysis

Amines, including phenylamine compounds, are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with halogenoalkanes . They also react with acids to form salts .Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . The physical properties of amines can vary. For example, phenylamine is a colorless liquid that darkens rapidly on exposure to light and air .科学的研究の応用

Synthesis Techniques

N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine, as an N-alkylamine, is closely related to various N-methyl- and N-alkylamines, which are significant in both academic research and industrial production. These amines are synthesized through methods like reductive amination using earth-abundant metal-based catalysts, which is cost-effective and convenient. Such synthesis techniques are essential for producing life-science molecules and functionalizing amines (Senthamarai et al., 2018).

Characterization and Application in Solar Cells

N-alkylamines, including compounds similar to N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine, have been used in the field of polymer solar cells. For instance, amine-based fullerene derivatives have shown potential as acceptor and cathode interfacial materials in solar cells, with a focus on enhancing electron mobility and power conversion efficiency (Lv et al., 2014).

Catalysis Using Metal-Organic Frameworks

N-alkylamines, due to their structure and reactivity, are relevant in catalysis. A notable application is in metal-organic frameworks (MOFs) for N-methylation of amines using CO2 as the carbon source. This demonstrates the utility of these compounds in sustainable and efficient catalytic processes (Zhang et al., 2019).

Biomedical Research

In biomedical research, N-alkylamines, by virtue of their structural properties, have been explored for antimicrobial and cytotoxic activities. While the direct application of N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine in this context is not specified, related compounds show promise in this area, indicating potential research avenues for similar compounds (Asegbeloyin et al., 2014).

Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, the solubility and characterization of arylamines, closely related to N-alkylamines, have been extensively studied. This research provides insights into the physical and chemical properties of these compounds, which are crucial for their application in various fields, including material science and drug development (Manifar et al., 2006).

特性

IUPAC Name |

N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-41-37-39-32-31-33-40(36-39)38-42-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,36,41-42H,3-30,34-35,37-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXDODISEXCKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)CNCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990204 | |

| Record name | N,N'-[1,3-Phenylenebis(methylene)]di(hexadecan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine | |

CAS RN |

69938-75-6 | |

| Record name | CP 28888-27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069938756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[1,3-Phenylenebis(methylene)]di(hexadecan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Benzamidobenzoyl)amino]benzoic acid](/img/structure/B1662692.png)